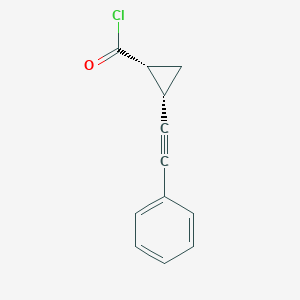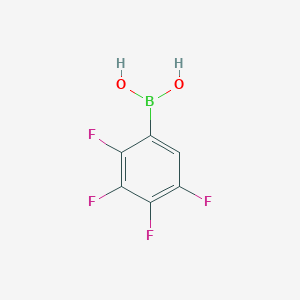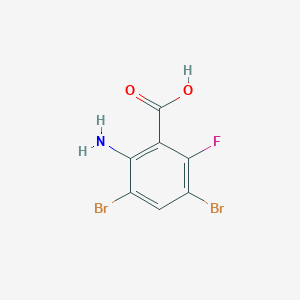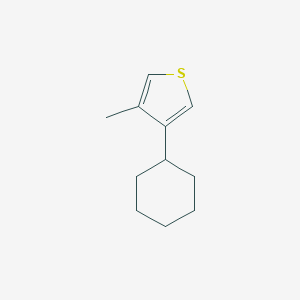
(1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of cyclopropane, a three-membered ring organic compound that is known for its high reactivity and instability. The addition of a phenylethynyl group to the cyclopropane ring enhances its stability and opens up new possibilities for its use in various fields.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is not fully understood. However, it is believed that the phenylethynyl group attached to the cyclopropane ring enhances its stability and makes it less reactive towards other molecules. This property makes it an ideal building block for the synthesis of complex organic molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride. However, it is known to be a relatively non-toxic compound that can be handled safely under normal laboratory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is its high reactivity and stability. This property makes it an ideal building block for the synthesis of complex organic molecules. However, its high reactivity also makes it challenging to handle and requires careful handling to avoid unwanted reactions.
Orientations Futures
There are several future directions for the use of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride in scientific research. One potential application is in the development of new drugs and pharmaceuticals. The stable nature of this compound makes it an ideal starting material for the synthesis of drug molecules. Additionally, its unique properties may allow for the development of drugs with new mechanisms of action.
Another potential application is in the development of new materials. The high reactivity and stability of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride make it an ideal building block for the synthesis of new materials with unique properties. These materials may have applications in various fields, including electronics, energy storage, and catalysis.
Conclusion:
In conclusion, (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is a chemical compound with unique properties that make it an ideal building block for the synthesis of complex organic molecules. Its stable nature and high reactivity make it an attractive starting material for the development of new drugs, pharmaceuticals, and materials. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride involves the reaction of phenylethynylmagnesium bromide with (1R,2S)-(+)-cis-2-phenylcyclopropane-1-carboxylic acid chloride. The reaction is carried out in anhydrous conditions and requires careful handling due to the high reactivity of the reactants. The resulting product is a white crystalline solid that can be purified using standard techniques.
Applications De Recherche Scientifique
(1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride has been used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of more complex organic molecules due to its high reactivity and stability.
Propriétés
Numéro CAS |
172477-26-8 |
|---|---|
Formule moléculaire |
C12H9ClO |
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
(1R,2S)-2-(2-phenylethynyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO/c13-12(14)11-8-10(11)7-6-9-4-2-1-3-5-9/h1-5,10-11H,8H2/t10-,11+/m0/s1 |
Clé InChI |
KZYULMHLESORCE-WDEREUQCSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]1C(=O)Cl)C#CC2=CC=CC=C2 |
SMILES |
C1C(C1C(=O)Cl)C#CC2=CC=CC=C2 |
SMILES canonique |
C1C(C1C(=O)Cl)C#CC2=CC=CC=C2 |
Synonymes |
Cyclopropanecarbonyl chloride, 2-(phenylethynyl)-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)

![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)

![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)
![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)




![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)

![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)
